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molecular formula CH4N2O<br>NH2CONH2<br>CH4N2O B1195089 Urea phosphate CAS No. 4401-74-5

Urea phosphate

Cat. No. B1195089
M. Wt: 60.056 g/mol
InChI Key: XSQUKJJJFZCRTK-UHFFFAOYSA-N
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Patent
US04169882

Procedure details

A solution of oxalic acid consisting of 138.7 grams of oxalic acid dihydrate dissolved in 200 mL water was warmed to 60° C. and treated with 316 grams of urea phosphate made from wet-process phosphoric acid made from calcined North Carolina phosphate rock. The urea phosphate was added gradually over a 10-minute period with stirring while maintaining the temperature at 55°-60° C. Stirring and heating (at 60°-70° C.) was continued for 20 minutes. The hot mixture was filtered, and the clear, pale green filtrate was cooled to 5° C. and refiltered. The second filtrate weighed 377.2 grams, and it contained 32.1 percent P2O5, 1.82 percent N, 1.3 percent oxalic acid, 0.04 percent Al, 0.11 percent Fe, 0.08 percent Mg, and SO4. This corresponds to removal of 74 to 80 percent of the Al, Fe, Mg, F, and SO4 impurities originally present in the phosphoric acid used to make the urea phosphate. The urea oxalate filter cake from the first filtration was washed with about 200 mL of cold water and then dried, yielding 112.7 grams of urea oxalate containing 0.03 percent P2O5, 26.4 percent nitrogen, and 43.3 percent oxalic acid (theoretical composition of urea oxalate is 26.95 percent nitrogen and 42.86 percent oxalic acid). X-ray diffraction analysis showed that it was homogeneous as urea oxalate. The wash from the urea oxalate (first filter cake) weighed 220.0 grams, and it contained 5.6 percent P2O5, 1.17 percent N, and 2.3 percent oxalic acid. The second filtration yielded 66.0 grams of dried, unwashed crystals which contained 5.0 percent P2O5, 20.9 percent N, and 47.8 percent oxalic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
138.7 g
Type
reactant
Reaction Step Two
Quantity
316 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
phosphate rock
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Seven
Yield
0.03%

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([OH:4])=[O:3].[OH2:7].O.C(O)(=O)C(O)=O.P(O)(O)(O)=O.[NH2:20][C:21]([NH2:23])=O.P(=O)(O)(O)O.[O-]P([O-])([O-])=O.[O-]P([O-])([O-])=O.[O-]P([O-])([O-])=O.[F-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]>O>[C:1]([OH:6])(=[O:5])[C:2]([OH:4])=[O:3].[NH2:20][C:21]([NH2:23])=[O:7] |f:1.2.3,4.5,7.8.9.10.11.12.13.14.15,17.18|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)O)(=O)O
Step Two
Name
Quantity
138.7 g
Type
reactant
Smiles
O.O.C(C(=O)O)(=O)O
Step Three
Name
Quantity
316 g
Type
reactant
Smiles
P(=O)(O)(O)O.NC(=O)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Five
Name
phosphate rock
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[F-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)O.NC(=O)N
Step Seven
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 55°-60° C
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
heating (at 60°-70° C.)
FILTRATION
Type
FILTRATION
Details
The hot mixture was filtered
TEMPERATURE
Type
TEMPERATURE
Details
the clear, pale green filtrate was cooled to 5° C.
CUSTOM
Type
CUSTOM
Details
This corresponds to removal of 74 to 80 percent of the Al, Fe, Mg, F, and SO4 impurities originally present in the phosphoric acid
FILTRATION
Type
FILTRATION
Details
The urea oxalate filter cake
FILTRATION
Type
FILTRATION
Details
from the first filtration
WASH
Type
WASH
Details
was washed with about 200 mL of cold water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C(=O)O)(=O)O.NC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 112.7 g
YIELD: PERCENTYIELD 0.03%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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